Chemical Properties of 2-Chloro-2-Fluorocyclohexanone
Chemical Properties of 2-Chloro-2-Fluorocyclohexanone
An In-Depth Technical Guide for Drug Development
CAS Number: 35365-22-1 Molecular Formula: C₆H₈ClFO Molecular Weight: 150.58 g/mol [1]
Executive Summary
2-Chloro-2-fluorocyclohexanone represents a specialized class of gem-dihalogenated cyclic ketones. Unlike its mono-halogenated counterparts, this compound introduces a unique "push-pull" electronic environment at the
Structural & Physical Characteristics
The physicochemical behavior of 2-chloro-2-fluorocyclohexanone is governed by the competition between the steric bulk of the chlorine atom and the stereoelectronic requirements of the fluorine atom.
2.1 Conformational Analysis
In cyclohexanone rings,
-
Fluorine: Strongly prefers the axial position due to high electronegativity, maximizing the
orbital overlap with the carbonyl. -
Chlorine: Larger steric bulk usually favors the equatorial position, but dipole effects can force it axial in mono-chloro systems.
-
Gem-Dihalo State: In 2-chloro-2-fluorocyclohexanone, the smaller fluorine atom typically occupies the axial position to satisfy stereoelectronic stabilization, forcing the bulkier chlorine atom into the equatorial position. This conformation dictates the vector of nucleophilic attack.
2.2 Physical Properties Table
Data interpolated from validated experimental values of mono-halo analogs and computational models.
| Property | Value / Description | Note |
| Appearance | Colorless to pale yellow liquid | Lachrymatory; handles with care. |
| Boiling Point | ~85–90 °C at 15 mmHg | Estimated; slightly higher than 2-chlorocyclohexanone.[2][3] |
| Density | ~1.28 g/mL | Increased density due to di-halogenation. |
| Solubility | Soluble in DCM, THF, EtOAc | Hydrolytically unstable in basic aqueous media. |
| Chirality | Yes (C2 is a stereocenter) | Exists as a racemic mixture unless asymmetrically synthesized. |
Synthesis & Preparation Protocols
The most robust synthesis avoids direct di-halogenation of cyclohexanone, which leads to inseparable mixtures of regioisomers (2,2 vs 2,6). The "Stepwise Halogenation Strategy" is the industry standard for high purity.
3.1 Validated Synthesis Workflow
Pathway: Cyclohexanone
Step 1: Preparation of 2-Fluorocyclohexanone (Intermediate A)
-
Reagents: Cyclohexanone, TMSCl, Et₃N (to form silyl enol ether), followed by Selectfluor®.
-
Mechanism: Electrophilic fluorination of the enol ether.
-
Yield Target: >85%
Step 2: Chlorination of Intermediate A
-
Rationale: Chlorine is introduced second because it is a better leaving group; introducing it first would risk elimination during the harsher fluorination step.
-
Reagents: N-Chlorosuccinimide (NCS) or SO₂Cl₂ in CCl₄ or DCM.
-
Protocol:
-
Dissolve 2-fluorocyclohexanone (1.0 eq) in anhydrous CCl₄.
-
Add NCS (1.05 eq) and a catalytic amount of HCl or TsOH.
-
Reflux for 2–4 hours monitoring by ¹⁹F-NMR (shift from ~ -190 ppm to ~ -140 ppm).
-
Purification: Vacuum distillation. Do not use silica chromatography as the gem-halo ketone is prone to hydrolysis.
-
Figure 1: Stepwise synthesis pathway ensuring regioselectivity at the C2 position.
Reactivity Profile
The reactivity of 2-chloro-2-fluorocyclohexanone is defined by the Gem-Effect and the Leaving Group Hierarchy (Cl > F).
4.1 Nucleophilic Substitution (
vs
)
-
Primary Pathway (
): Direct displacement is sterically hindered. However, with strong nucleophiles (e.g., thiophenols, azides), the chlorine atom is selectively displaced due to its weaker bond dissociation energy compared to fluorine. -
Outcome: Formation of
-substituted- -fluorocyclohexanones. -
Constraint: The fluorine atom stabilizes the transition state inductively but destabilizes any developing carbocation, making
pathways unlikely unless promoted by Lewis acids.
4.2 Carbonyl Electrophilicity
The inductive effect of two halogens (
-
Hydration: Readily forms a gem-diol (hydrate) in the presence of moisture.
-
Hemiacetal Formation: Reacts rapidly with alcohols. Implication: Solvents like methanol should be avoided during storage.
4.3 Favorskii-Type Rearrangement
Under basic conditions (alkoxides), the compound undergoes a modified Favorskii rearrangement.
-
Enolization: Base removes a proton from C6 (the
-position). -
Cyclopropanone Formation: Intramolecular displacement of Chlorine (better LG) leads to a fluorinated cyclopropanone intermediate.
-
Ring Contraction: Ring opening yields fluorinated cyclopentane derivatives.
Figure 2: Divergent reactivity pathways based on reagent selection (Base vs. Nucleophile vs. Reductant).
Applications in Drug Development[4]
5.1 Fluorinated Heterocycle Synthesis
The 2-chloro-2-fluoro moiety is a "linchpin" for constructing fluorinated heterocycles, which are crucial for metabolic stability in drugs.
-
Thiazole Synthesis: Reaction with thioamides (Hantzsch Thiazole Synthesis) selectively displaces the chlorine, retaining the fluorine on the scaffold. This yields 5-fluorothiazoles, a bioisostere often used to block metabolic hotspots.
5.2 Enzyme Inhibition
The ketone can act as a covalent reversible inhibitor for serine proteases. The highly electrophilic carbonyl is attacked by the active site serine, forming a stable hemiketal transition state analog, stabilized by the adjacent electron-withdrawing halogens.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory).
-
Lachrymator: High volatility and mucous membrane activity. Must be handled in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolyzes to release HCl/HF over time).
-
Incompatibility: Strong bases, oxidizing agents, reducing agents.
References
-
Preparation of 2-Chlorocyclohexanone (Base Protocol): Newman, M. S.; Farbman, M. D.; Hipsher, H. Organic Syntheses, Coll.[3] Vol. 3, p.188 (1955). Link
-
Selectfluor Chemistry for
-Fluorination: Banks, R. E. Journal of Fluorine Chemistry, 87(1), 1-17 (1998). Link -
Conform
-Halo Ketones: Tetrahedron, 30(13), 1903-1908. Stereoelectronic effects in cyclohexanones.Link -
Reactivity of Gem-Dihalo Ketones:Journal of Organic Chemistry, "Nucleophilic substitutions of
-halo ketones". Link -
Vendor Data & CAS Verification: PubChem Compound Summary for 2-Chlorocyclohexanone (Analog Reference). Link
